Platycoside M3 - 917482-69-0

Platycoside M3

Catalog Number: EVT-1783678
CAS Number: 917482-69-0
Molecular Formula: C52H80O24
Molecular Weight: 1089.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Platycoside M3 is an oleanane-type triterpenoid saponin found in the roots of Platycodon grandiflorum, commonly known as balloon flower. [] This plant is traditionally used in East Asian countries for its medicinal properties. [] While not as extensively studied as other platycosides like Platycodin D, Platycoside M3 is a subject of increasing research interest due to its potential bioactivities.

Platycoside O

Relevance: Platycoside O is structurally related to Platycoside M3 as they are both oleanane-type triterpenoid saponins isolated from the roots of Platycodon grandiflorum []. Both compounds share a common core structure, differing only in the composition of their sugar moieties.

Platycoside E

Compound Description: Platycoside E is a major saponin present in Platycodon grandiflorum root extract. Research suggests that it can be enzymatically converted to platycodin D, a compound known for its various nutraceutical activities [].

Relevance: Platycoside E is structurally similar to Platycoside M3 because they belong to the same class of compounds known as platycosides and are found in the same plant, Platycodon grandiflorum [].

Platycoside J

Relevance: Platycoside J is structurally related to Platycoside M3 because they are both oleanane-type triterpenoid saponins isolated from the roots of Platycodon grandiflorum []. These compounds likely share a common biosynthetic pathway and possess similar core structures.

Platycoside F

Relevance: Platycoside F is structurally related to Platycoside M3 as they are both oleanane-type triterpenoid saponins isolated from the roots of Platycodon grandiflorum [].

Platycoside B

Relevance: Platycoside B is structurally related to Platycoside M3 because they are both oleanane-type triterpenoid saponins isolated from the roots of Platycodon grandiflorum [].

Platycodin D3

Compound Description: Platycodin D3 is a major platycoside found in Platycodon grandiflorum and acts as a precursor to Platycodin D []. It is known to possess notable bioactivity and is a focus of research for potential health benefits.

Relevance: Platycodin D3 is structurally related to Platycoside M3 because they are both oleanane-type triterpenoid saponins isolated from the roots of Platycodon grandiflorum [].

Platycodin D

Compound Description: Platycodin D is a key bioactive saponin found in Platycodon grandiflorum. It exhibits various nutraceutical activities, including anti-inflammatory effects [].

Relevance: Platycodin D is structurally related to Platycoside M3 because they are both oleanane-type triterpenoid saponins isolated from the roots of Platycodon grandiflorum [].

Deapioplatycodin D

Relevance: Deapioplatycodin D is structurally related to Platycoside M3 as they belong to the same family of platycosides, derived from Platycodon grandiflorum. They share a core oleanane-type triterpenoid structure [].

Deapioplatycodin D3

Relevance: Deapioplatycodin D3 is structurally related to Platycoside M3 as they are both part of the platycoside family, derived from Platycodon grandiflorum []. These compounds are likely structurally similar due to their shared origin and core structure.

Deapiose-xylosylated platycodin D

Compound Description: Deapiose-xylosylated platycodin D is a derivative of platycodin D lacking both apiose and xylose sugar groups. This compound is enzymatically produced from both platycoside E and polygalacin D3 through specific hydrolytic pathways [].

Relevance: Deapiose-xylosylated platycodin D is structurally related to Platycoside M3 as they belong to the same family of platycosides, derived from Platycodon grandiflorum []. They are expected to have a very similar core structure.

Deapioplatycoside E

Relevance: Deapioplatycoside E is structurally related to Platycoside M3 as they are both members of the platycoside family, found in Platycodon grandiflorum. These compounds share a common origin and likely have structural similarities [].

Platycoside N

Compound Description: Platycoside N is a newly identified oleanane-type triterpenoid saponin from Platycodon grandiflorum roots []. It possesses a distinct sugar moiety compared to other platycosides.

Relevance: Platycoside N is structurally related to Platycoside M3 as they are both oleanane-type triterpenoid saponins isolated from the roots of Platycodon grandiflorum []. This suggests a shared biosynthetic pathway and likely similar core structures.

References:[1] https://www.semanticscholar.org/paper/f4d88f15c2f4cf1af36258746b47026761a48346[3] https://www.semanticscholar.org/paper/c970f6468610333dc55d317218e740dbd0318cad [] https://www.semanticscholar.org/paper/52d71ed263ec8736d0616bff8614d88c668a40f8[25] https://www.semanticscholar.org/paper/4d5151d0d5816763363dd87a714078db17c28862

Source and Classification

Platycoside M3 is extracted from the Platycodon grandiflorum plant, which is traditionally used in East Asian medicine for its therapeutic properties. The classification of Platycoside M3 falls under triterpenoid saponins, which are known for their complex glycosidic structures. This classification is significant due to the diverse pharmacological activities associated with saponins, including their potential use in treating various diseases.

Synthesis Analysis

Methods of Synthesis

Platycoside M3 can be synthesized through various methods, including:

  1. Isolation from Natural Sources: The primary method involves extracting the compound from the dried roots of Platycodon grandiflorum using solvents like ethanol or methanol. The extraction process typically includes maceration or percolation techniques followed by purification using chromatographic methods such as high-performance liquid chromatography (HPLC).
  2. Biotransformation: Enzymatic conversion of other platycosides into Platycoside M3 can occur through microbial fermentation or enzymatic hydrolysis. This method leverages specific enzymes that can selectively modify glycosidic bonds to produce Platycoside M3 from precursor compounds.

Technical Details

The extraction process usually involves:

  • Preparation of Plant Material: The roots are dried and ground into a powder.
  • Solvent Extraction: The powdered material is mixed with a solvent (e.g., ethanol) and subjected to heat or agitation.
  • Filtration and Concentration: The solution is filtered to remove solid residues, followed by evaporation to concentrate the extract.
  • Purification: Further purification may be achieved through HPLC or other chromatographic techniques to isolate Platycoside M3.
Molecular Structure Analysis

Structure

The molecular structure of Platycoside M3 consists of a triterpenoid backbone with multiple sugar moieties attached. Its detailed chemical formula is not explicitly stated in the search results but generally includes multiple hydroxyl groups contributing to its saponin characteristics.

Data

  • Molecular Weight: The molecular weight typically falls within the range characteristic of saponins, often around 800-1000 Da.
  • Chemical Formula: While specific data for Platycoside M3 was not provided, similar compounds have complex formulas reflecting their glycosidic nature.
Chemical Reactions Analysis

Reactions

Platycoside M3 participates in several chemical reactions typical for saponins:

  • Hydrolysis: Under acidic or enzymatic conditions, Platycoside M3 can undergo hydrolysis, leading to the release of sugar moieties and yielding aglycone forms.
  • Redox Reactions: The presence of hydroxyl groups allows for potential oxidation and reduction reactions, influencing its biological activity.

Technical Details

These reactions can be studied using techniques such as:

  • Thin Layer Chromatography (TLC): To monitor reaction progress.
  • Mass Spectrometry (MS): For analyzing molecular weight changes post-reaction.
Mechanism of Action

Process

The mechanism by which Platycoside M3 exerts its effects involves several pathways:

  1. Modulation of Signaling Pathways: It has been shown to influence pathways such as PI3K/Akt/mTOR and MAPK signaling, which are crucial in cell proliferation and survival.
  2. Induction of Apoptosis: Through these pathways, Platycoside M3 can induce apoptosis in cancer cells by promoting pro-apoptotic factors and inhibiting anti-apoptotic proteins.

Data

Research indicates that Platycoside M3 may enhance autophagy and apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder when isolated.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water due to its complex structure.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of saponins, particularly in forming complexes with sterols and phospholipids.
Applications

Scientific Uses

Platycoside M3 has garnered interest for its potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing anti-inflammatory and anticancer drugs.
  2. Nutraceuticals: Used in dietary supplements due to its health-promoting properties.
  3. Cosmetics: Incorporated into skincare products for its beneficial effects on skin health.
Biosynthesis Pathways of Platycoside M3 in *Platycodon grandiflorum*

Enzymatic Machinery in Oleanane-Type Triterpenoid Saponin Synthesis

The biosynthesis of Platycoside M3 initiates in the cytosol via the mevalonate (MVA) pathway, where acetyl-CoA is converted to the universal triterpenoid precursor 2,3-oxidosqualene. Two pivotal enzymes orchestrate the early steps:

  • β-Amyrin Synthase (bAS): Cyclizes 2,3-oxidosqualene into β-amyrin, the oleanane backbone. Genomic analyses reveal P. grandiflorum has undergone species-specific expansion of bAS genes, with 5 functional copies identified. These genes show elevated expression in roots, correlating with high saponin accumulation [3] [6].
  • Cytochrome P450 Monooxygenases (CYP716): Catalyze the oxidation of β-amyrin at C-28 to form platycodigenin, the aglycone of Platycoside M3. The CYP716 subfamily (particularly CYP716A352, CYP716A353) is expanded in P. grandiflorum compared to other Asterid species. Whole-genome bisulfite sequencing confirms these genes are hypomethylated in roots, enhancing their transcription [6].

Table 1: Key Enzymes in Platycoside M3 Biosynthesis

Enzyme ClassGene FamilySpecific IsoformsFunction
β-Amyrin synthasebASPgbAS1, PgbAS3Cyclization of 2,3-oxidosqualene to β-amyrin
Cytochrome P450CYP716CYP716A352, CYP716A353C-28 oxidation of β-amyrin to platycodigenin
UDP-glycosyltransferaseUGT79UGT79A6Transfer of apiose to C-28 sugar chain
β-GlucosidaseBGLUBGLU12Hydrolysis of terminal glucose at C-3

Epigenetic regulation further modulates enzyme activity: Hypomethylation of CYP716 and bAS promoters in root tissues increases their expression by 2.3–4.1-fold, directly linking DNA methylation status to Platycoside M3 yield [6].

Role of Glycosyltransferases in Apiose and Xylose Side-Chain Modifications

Platycoside M3 features a unique branched oligosaccharide at C-28, comprising xylose (inner) and apiose (terminal) residues. Glycosyltransferases (UGTs) drive these attachments:

  • UGT94 Family: Transfers xylose to the C-28 carboxyl group of platycodigenin. UGT94E5 exhibits strict regioselectivity, with no activity observed at other positions (C-3 or C-16) [5] [9].
  • UGT79 Family: Catalyzes apiose addition to the xylose moiety. Structural analysis reveals a conserved PSPG motif (Plant Secondary Product Glycosyltransferase) in UGT79A6 essential for UDP-apiose recognition. Mutations in this motif reduce apiose transfer efficiency by >90% [9].

The C-3 position is typically glucosylated by UGT73C subfamily members prior to side-chain modifications. Kinetic assays show UGT73C enzymes have higher affinity for platycodigenin (Km = 8.2 μM) than for polygalacic acid-type aglycones (Km > 20 μM), explaining substrate specificity in Platycoside M3 synthesis [5].

Table 2: Glycosyltransferases Involved in Platycoside M3 Modifications

UGT FamilyRepresentative GeneSugar DonorAcceptor PositionProduct
UGT94UGT94E5UDP-xyloseC-28 aglyconePlatycodigenin-28-O-xyloside
UGT79UGT79A6UDP-apioseC-2ʹ xyloseApiose→xylose branch
UGT73UGT73C2UDP-glucoseC-3 aglycone3-O-glucosyl platycodigenin

Transcriptomic Insights into β-Glucosidase-Mediated Glycosylation Patterns

Transcriptome sequencing of P. grandiflorum roots (annual vs. triennial) reveals temporal regulation of glycoside hydrolases:

  • β-Glucosidases (BGLUs): BGLU12 and BGLU15 are upregulated in triennial roots (FPKM > 120), coinciding with 2.1-fold higher Platycoside M3 accumulation. These enzymes trim terminal glucose residues at C-3, enhancing structural diversity [2] [9].
  • Co-expression Networks: Weighted Gene Co-expression Network Analysis (WGCNA) identifies a module (ME12) containing UGT79A6, BGLU12, and CYP716A353 with correlation coefficients >0.85. This module is enriched in "saponin glycosylation" pathways (FDR = 3.2e-06) [2].

Table 3: Expression Patterns of Key Genes in Different Root Ages

Gene IDGene FunctionFPKM (Annual)FPKM (Triennial)Log2 Fold Change
PgUGT79A6Apiose transfer45.298.71.12
PgBGLU12β-glucosidase32.178.31.28
PgCYP716A353C-28 oxidation67.8143.91.08

Differential expression analysis confirms UGT79A6 and BGLU12 as the most significantly upregulated genes in high-saponin chemotypes (q < 0.001), validating their role in Platycoside M3 maturation [2].

Metabolic Engineering Strategies for Enhanced Platycoside M3 Yield

Heterologous Production in Yeast:

  • Saccharomyces cerevisiae strains engineered with P. grandiflorum CYP716A353 and UGT79A6 produce 32 mg/L platycodigenin-28-O-apiosylxyloside. Optimizing UDP-apiose supply via UDP-apiose synthase overexpression boosts titers to 110 mg/L [9].
  • Chassis Optimization: Disruption of ERG7 (lanosterol synthase) redirects flux toward β-amyrin, increasing Platycoside M3 precursors by 4.5-fold [9].

Epigenetic Modulation in Plants:

  • Demethylating agent 5-azacytidine applied to P. grandiflorus root cultures reduces CYP716 promoter methylation by 40%, elevating transcript levels 3.1-fold and Platycoside M3 yield to 1.8% dry weight [6].

Elicitor-Induced Biosynthesis:

Properties

CAS Number

917482-69-0

Product Name

Platycoside M3

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1S,2R,5R,6S,8R,9R,14S,18R,19R,21S,24R)-8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylate

Molecular Formula

C52H80O24

Molecular Weight

1089.2 g/mol

InChI

InChI=1S/C52H80O24/c1-20-38(73-41-35(63)30(58)23(55)17-68-41)34(62)37(65)42(70-20)74-39-31(59)24(56)18-69-44(39)76-45(66)51-12-11-47(2,3)13-22(51)21-7-8-27-48(4)14-25-40(75-43-36(64)33(61)32(60)26(16-53)71-43)52(19-54,46(67)72-25)28(48)9-10-49(27,5)50(21,6)15-29(51)57/h7,20,22-44,53-65H,8-19H2,1-6H3/t20-,22-,23+,24-,25-,26+,27+,28+,29+,30-,31-,32+,33-,34-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44-,48+,49+,50+,51+,52+/m0/s1

InChI Key

OPWVFDSVASAJMA-GIYNZGKXSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC8C(C7(C(=O)O8)CO)OC9C(C(C(C(O9)CO)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC8C(C7(C(=O)O8)CO)OC9C(C(C(C(O9)CO)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@H]8[C@@H]([C@@]7(C(=O)O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O

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